5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one
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Overview
Description
5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound with a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the benzothiazole ring. The reaction conditions often require heating and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives.
Scientific Research Applications
5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methyl-1,3-benzothiazole
- 5-Amino-2,3-dihydro-1,3-benzothiazol-2-one
- 3-Methyl-1,3-benzothiazol-2-one
Uniqueness
5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups on the benzothiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-amino-3-methyl-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAQCRFESSVDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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